1-Methyl-2-benzimidazolinone
Overview
Description
1-Methyl-2-benzimidazolinone is an organic compound with the molecular formula C8H8N2O . It is also known by other names such as 1-methyl-1h-benzo d imidazol-2 3h-one, 1-methyl-1,3-dihydro-2h-benzimidazol-2-one, and 1,3-dihydro-1-methyl-2h-benzimidazol-2-one . It is a white to beige crystalline powder .
Synthesis Analysis
The synthesis of 1-Methyl-2-benzimidazolinone usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Another method involves the reaction with aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-benzimidazolinone is represented by the SMILES notation CN1C(=O)NC2=CC=CC=C12 . The molecular weight is 148.17 g/mol .
Physical And Chemical Properties Analysis
1-Methyl-2-benzimidazolinone is a white to light beige crystalline powder . It has a melting point of 192°C to 196°C . The density is 1.213g/cm3 .
Scientific Research Applications
Mechanism of Action and Biological Impact
1-Methyl-2-benzimidazolinone, as a part of the benzimidazole class, has been studied extensively due to its broad applications. Benzimidazoles, including 1-Methyl-2-benzimidazolinone, act as specific inhibitors of microtubule assembly by binding to tubulin. This mechanism is crucial in the study of tubulin structure and the organization and function of microtubules. Benzimidazoles are widely used in agriculture as fungicides and anthelmintics and have experimental applications in cancer chemotherapy (Davidse, 1986).
Therapeutic and Diagnostic Applications
Benzimidazole derivatives, including 1-Methyl-2-benzimidazolinone, have been investigated for their potential in medicine. The Hoechst 33258 dye, a benzimidazole derivative, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it useful in chromosome and nuclear staining, analysis of DNA content, and as a tool in plant cell biology. Furthermore, benzimidazole derivatives have found applications as radioprotectors and topoisomerase inhibitors, indicating their potential in drug design and as a model system for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole and its derivatives, including 1-Methyl-2-benzimidazolinone, are crucial in medicinal chemistry due to their broad pharmacological functions. They exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-inflammatory, and other activities. Mannich base benzimidazole derivatives, in particular, are significant in medicine, offering a variety of therapeutic applications such as antibacterial, anthelmintic, antifungal, and anti-convulsant properties. These derivatives are beneficial in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343559 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-benzimidazolinone | |
CAS RN |
1849-01-0 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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